molecular formula C14H14O3 B2938161 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid CAS No. 381199-78-6

3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid

Cat. No. B2938161
CAS RN: 381199-78-6
M. Wt: 230.263
InChI Key: SRXLYDLLEQHJJL-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid, also known as FMPP, is a chemical compound that belongs to the family of phenylpropanoids. FMPP has been widely studied for its potential applications in the field of medicine and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid is a chemical compound that has been a subject of interest in various chemical synthesis and properties studies. For instance, Baichurin et al. (2019) demonstrated the condensation of 3-(furan-2-yl)-prop-2-enals with nitro-substituted CH acids, producing a series of geminally activated nitro dienes including 4-(furan-2-yl)-1-nitrobuta-1,3-dienes. The structures of these products were confirmed through NMR and IR spectroscopy, highlighting the compound's reactivity and potential in chemical synthesis (Baichurin et al., 2019). Similarly, Kalyaev et al. (2022) worked on synthesizing 3-Aryl-3-(Furan-2-yl)Propanoic Acid derivatives through reactions with arenes in Brønsted superacid TfOH. Their study not only demonstrated the compound's versatility in forming new derivatives but also highlighted its antimicrobial properties, as the derivatives showed good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022).

Biological Activity

The biological activity of derivatives of this compound has been a subject of research as well. For example, Yang et al. (2018) isolated a new furan derivative named 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid. This compound exhibited significant antifungal activity against Fusarium graminearum and moderate antibacterial activity against Streptococcus lactis, suggesting potential applications in addressing specific fungal and bacterial strains (Yang et al., 2018).

Synthetic Applications and Catalysis

Furthermore, this compound and its derivatives have been utilized in various synthetic applications. Vidya and Chadha (2010) explored the esterification and transesterification of 3-(furan-2-yl) propanoic acid/ethyl ester catalyzed by Pseudomonas cepacia lipase in different media. Their work not only shed light on the compound's reactivity but also opened up avenues for its use in catalysis and synthetic chemistry, as high yields of esters were achieved, particularly in ionic liquids (Vidya & Chadha, 2010).

properties

IUPAC Name

3-(furan-2-yl)-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-10-4-6-11(7-5-10)12(9-14(15)16)13-3-2-8-17-13/h2-8,12H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXLYDLLEQHJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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